5-甲氧基喹啉-4-醇

描述

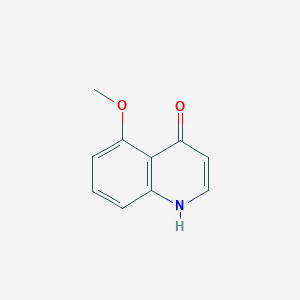

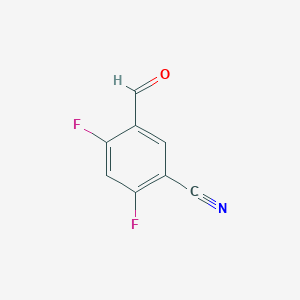

5-Methoxyquinolin-4-ol is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Methoxyquinolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxyquinolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

化学性质

“5-甲氧基喹啉-4-醇”是一种化学化合物,CAS 号为:1466525-83-6。 其分子量为 175.19,IUPAC 名称为 5-甲氧基-4(1H)-喹啉酮 。 它通常在室温下储存,呈粉末状 .

医药化学中的作用

喹啉结构,例如“5-甲氧基喹啉-4-醇”中的结构,由于其在医药和工业化学中的各种应用,在几种药理活性杂环化合物中必不可少 .

作为 EZH2 抑制剂的应用

“5-甲氧基喹啉-4-醇”的重要应用之一是其作为 EZH2 抑制剂的作用。 EZH2 是组蛋白赖氨酸 N-甲基转移酶 (HKMT) 家族的成员,它使组蛋白 H3 的 K9 和 K27 甲基化,导致受影响的靶基因的转录抑制 。 EZH2 的过度活化或过表达与多种癌症有关,使其成为癌症治疗的很有希望的干预靶点 .

合成了一系列喹啉衍生物,并作为 Zeste 同源物 2 (EZH2) 增强剂的抑制剂进行了生物学评估。 构效关系 (SAR) 研究导致发现了一种“5-甲氧基喹啉-4-醇”的衍生物,它对 EZH2 显示出 1.2 μM 的 IC50 值,降低了细胞中的全局 H3K27me3 水平,并且还对两种肿瘤细胞系显示出良好的抗活力活性 .

进一步优化的潜力

安全和危害

作用机制

Target of Action

5-Methoxyquinolin-4-ol is a quinoline derivative . Quinoline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . .

Mode of Action

Quinoline derivatives, such as quinine, have been found to interfere with the ability of malaria parasites to break down and digest hemoglobin

Biochemical Pathways

Quinoline derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight is 17519 , which suggests that it may have good bioavailability due to its relatively small size.

Result of Action

Quinoline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects

生化分析

Biochemical Properties

5-Methoxyquinolin-4-ol plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme Enhancer of Zeste Homologue 2 (EZH2), a member of the histone-lysine N-methyltransferase family. 5-Methoxyquinolin-4-ol derivatives have been shown to inhibit EZH2, leading to decreased levels of histone H3 lysine 27 trimethylation (H3K27me3) in cells . This interaction is significant as EZH2 is often overexpressed in various cancers, and its inhibition can result in the reactivation of tumor suppressor genes.

Cellular Effects

5-Methoxyquinolin-4-ol exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of EZH2 by 5-Methoxyquinolin-4-ol derivatives can lead to changes in gene expression profiles, particularly those involved in cell cycle regulation and apoptosis . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and pathways, thereby impacting overall cellular function and viability.

Molecular Mechanism

The molecular mechanism of action of 5-Methoxyquinolin-4-ol involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of EZH2, inhibiting its methyltransferase activity and reducing the levels of H3K27me3 . This reduction in histone methylation can result in the reactivation of silenced genes, including tumor suppressor genes, thereby exerting anti-cancer effects. Additionally, 5-Methoxyquinolin-4-ol may interact with other proteins and enzymes, modulating their activity and contributing to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methoxyquinolin-4-ol can vary over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Methoxyquinolin-4-ol is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term exposure to 5-Methoxyquinolin-4-ol has been associated with sustained changes in gene expression and cellular metabolism, highlighting its potential for prolonged biological activity.

Dosage Effects in Animal Models

The effects of 5-Methoxyquinolin-4-ol in animal models are dose-dependent. At lower doses, the compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the reactivation of tumor suppressor genes . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

5-Methoxyquinolin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can affect the compound’s bioavailability, distribution, and overall pharmacokinetics. Additionally, 5-Methoxyquinolin-4-ol may influence metabolic flux and metabolite levels, further contributing to its biological effects.

Transport and Distribution

The transport and distribution of 5-Methoxyquinolin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential. Understanding the transport mechanisms of 5-Methoxyquinolin-4-ol is crucial for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of 5-Methoxyquinolin-4-ol is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological effects. For example, the nuclear localization of 5-Methoxyquinolin-4-ol is essential for its interaction with EZH2 and the subsequent modulation of gene expression.

属性

IUPAC Name |

5-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-10(9)8(12)5-6-11-7/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGXDLPJGJQNFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635122 | |

| Record name | 5-Methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643069-43-6 | |

| Record name | 5-Methoxy-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643069-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide](/img/structure/B1323131.png)